molecular formula C8H9Cl B1584063 5-Chloro-m-xylene CAS No. 556-97-8

5-Chloro-m-xylene

Cat. No. B1584063
CAS RN: 556-97-8
M. Wt: 140.61 g/mol
InChI Key: FKKLHLZFSZGXBN-UHFFFAOYSA-N
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Description

5-Chloro-m-xylene, also known as 1-chloro-3,5-dimethylbenzene, is a liquid compound with the molecular formula C8H9Cl . It has a molecular weight of 140.61 . The compound is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 5-Chloro-m-xylene consists of a benzene ring substituted with two methyl groups and one chlorine atom . The IUPAC Standard InChI is InChI=1S/C8H9Cl/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 .


Chemical Reactions Analysis

5-Chloro-m-xylene, like other aromatic hydrocarbons, can undergo oxidation reactions to form secondary organic aerosols (SOAs). The oxidation can be dominated by hydroxyl radicals (OH), but chlorine radicals (Cl) react more rapidly with alkyl substituted aromatics and favor a different oxidative pathway .


Physical And Chemical Properties Analysis

5-Chloro-m-xylene is a liquid at room temperature . It has a density of 1.04 and a flash point of 187 .

Scientific Research Applications

  • Protonation and Benzenium Ion Formation 5-Chloro-m-xylene, along with other halogen-containing xylenes, has been studied for its ability to form stable benzenium ions in specific chemical environments, such as HF-SbF5. This research is important for understanding the structural characteristics and reactivities of these ions, which are crucial in organic chemistry and catalysis (Brouwer, 2010).

  • Application in Organic Electronics Poly(chloro-p-xylene), a related compound, has been used as a polymer gate dielectric in organic field-effect transistors (OFETs). Studies have focused on surface treatment of this material to improve device performance and stability, which is significant for the development of flexible and high-performing electronic devices (Li et al., 2019).

  • Catalysis and Isomerization Research on the isomerization of xylenes over catalysts like HZSM-5 zeolites provides insights into the reaction mechanisms and selectivity for different xylene isomers. These studies are crucial for the petrochemical industry, where xylenes are important intermediates (Mirth, Čejka, & Lercher, 1993).

  • Synthesis of Chloro-Substituted Compounds Chloro-substituted xylenes, including 5-Chloro-m-xylene, are used in the synthesis of various compounds, as demonstrated by a method described for generating 1,3,5-trimethylenebenzene. This type of research is vital for understanding and developing new synthetic routes in organic chemistry (Hammad & Wenthold, 2001).

  • Environmental Applications Studies on the removal of xylene vapors, including 5-Chloro-m-xylene, from the air have been conducted using hybrid substrates under UV radiation. Such research is essential for addressing environmental pollution and developing effective air purification methods (Rangkooy, Ghaedi, & Jahani, 2019).

Safety And Hazards

5-Chloro-m-xylene is classified as a hazardous substance. It is a combustible liquid and may cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

properties

IUPAC Name

1-chloro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKLHLZFSZGXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204143
Record name Benzene, 1-chloro-3,5-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204143
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-m-xylene

CAS RN

556-97-8
Record name 1-Chloro-3,5-dimethylbenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylchlorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3,5-dimethyl- (9CI)
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Record name 5-Chloro-m-xylene
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Record name 3,5-DIMETHYLCHLOROBENZENE
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Synthesis routes and methods I

Procedure details

A total of 33.0 g of 3,5-dimethylaniline was added dropwise over 20 minutes to 200 ml of concentrated hydrochloric acid at such a rate that the temperature of the reaction was kept below 35° C. After several minutes of vigorous stirring, the reaction was cooled to -10° C. A solution of 19.7 g of sodium nitrite dissolved in 50 ml of water was added dropwise over 30 minutes at such a rate that the reaction temperature was kept between -12° C. to -16° C. Then, 3.0 g of copper (I) chloride was added and the reaction was warmed to 27° C. At this temperature foaming was noted and the reaction temperature was maintained below 35° C. with an ice water bath. After one hour, the reaction was poured onto 350 g of ice. Once the ice melted the crude product was extracted with 400 ml of hexanes, the organic phase was dried with magnesium sulfate, filtered, and concentrated to yield 20.2 g of a liquid. This material was diluted with 5 ml of hexanes and chromatographed on neutral alumina (Brockman 1, 150 mesh), eluting with 1200 ml of hexanes and collecting 200 ml fractions. The desired 95% pure intermediate, 10.1 g, was isolated cleanly in fractions 1 and 2.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
350 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 3,5-dimethylaniline (36.3 g; 0.3 mole) in glacial acetic acid (200 ml) is treated with methanesulfonic acid (60 g) and the stirred mixture cooled to 0°-5° C. in an ice-salt bath. An ice cold solution of sodium nitrite (21 g in 80 ml H2O) is slowly added over a half hour period and this diazonium solution then added quickly to an ice cold solution of cuprous chloride [from cooper sulphate 5 H2O (125 g), sodium chloride (32.5 g) and sodium sulphate (71 g)] in concentrated hydrochloric acid (160 ml). The mixture becomes very thick and is allowed to warm to room temperature. The stirring is continued overnight and the solution heated to 60° C. for 1/2 hour. Concentrated ammonia is added with cooling until the solution is alkaline and the oil extracted with ether. Distillation of the dried ether extract gives 5-chloro-m-xylene, b.p. 70°-73°/12 mm (25.6 g).
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 3,5-dimethylaniline (36.3 g; 0.3 mole) in glacial acetic acid (200 ml) is treated with methanesulfonic acid (60 g) and the stirred mixture cooled to 0°-5° C. in an ice-salt bath. An ice cold solution of sodium nitrate (21 g in 80 ml H2O) is slowly added over a half hour period and this diazonium solution then added quickly to an ice cold solution of cuprous chloride [from copper sulphate 5 H2O (125 g), sodium chloride (32.5 g) and sodium sulphate (71 g)] in concentrated hydrochloric acid (160 ml). The mixture becomes very thick and is allowed to warm to room temperature. The stirring is continued overnight and the solution heated to 60° C. for 1/2 hour. Concentrated ammonia is added with cooling until the solution is alkaline and the oil extracted with ether. Distillation of the dried ether extract gives 5-chloro-m-xylene, b.p. 70°-73°/12 mm (25.6 g).
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-m-xylene
Reactant of Route 2
5-Chloro-m-xylene
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5-Chloro-m-xylene
Reactant of Route 6
5-Chloro-m-xylene

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